![molecular formula C6H8GeO4 B14266496 1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione CAS No. 131690-66-9](/img/structure/B14266496.png)
1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dioxa-5-germaspiro[44]nonane-2,7-dione is a unique organogermanium compound characterized by its spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione typically involves the reaction of germanium tetrachloride with diols under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include germanium oxides, reduced germanium compounds, and substituted spirocyclic derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A structurally similar compound with different central atoms.
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with a larger ring structure.
2,2-Dimethyl-1,3-dioxane-4,6-dione: A dioxane derivative with different functional groups.
Uniqueness
1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione is unique due to the presence of germanium in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
131690-66-9 |
|---|---|
Molekularformel |
C6H8GeO4 |
Molekulargewicht |
216.75 g/mol |
IUPAC-Name |
1,6-dioxa-5-germaspiro[4.4]nonane-2,7-dione |
InChI |
InChI=1S/C6H8GeO4/c8-5-1-3-7(10-5)4-2-6(9)11-7/h1-4H2 |
InChI-Schlüssel |
MMHJBARKBVTQKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[Ge]2(CCC(=O)O2)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
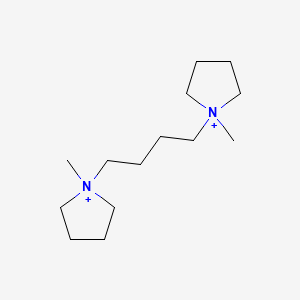
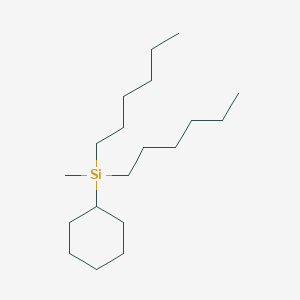
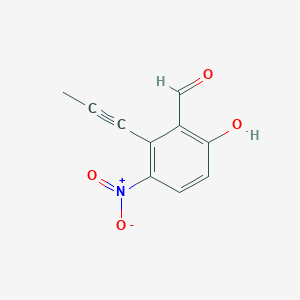
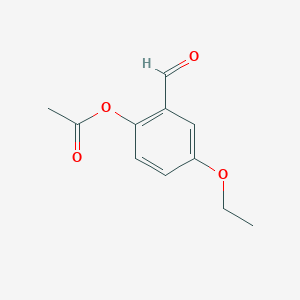
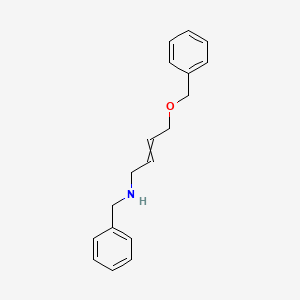
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)

![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
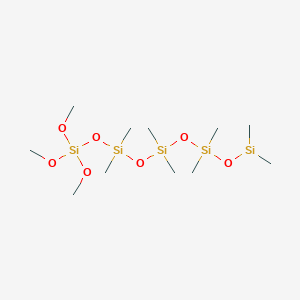
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
